Octacalcium phosphate

概要

説明

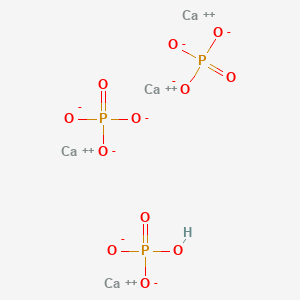

Octacalcium phosphate is a calcium phosphate compound with the chemical formula ( \text{Ca}_8\text{H}_2(\text{PO}_4)_6 \cdot 5\text{H}_2\text{O} ). It is recognized as a precursor to hydroxyapatite, which is a major component of bone and tooth enamel. This compound is known for its biocompatibility and osteoconductivity, making it a valuable material in biomedical applications, particularly in bone tissue engineering and regeneration.

準備方法

Synthetic Routes and Reaction Conditions: Octacalcium phosphate can be synthesized through various methods, including:

Direct Precipitation: This involves the dropwise addition of calcium acetate solution into a sodium acid phosphate solution, maintained at a pH of 5 or 6 and a temperature of 60°C for 3 to 4 hours.

Hydrolysis of α-Tricalcium Phosphate: This method involves the hydrolysis of α-tricalcium phosphate in the presence of water, resulting in the formation of this compound.

Micro-Flow Reactor: A micro-flow reactor can be used to mix aqueous solutions of calcium acetate and sodium phosphate monobasic, resulting in the formation of well-defined this compound particles.

Industrial Production Methods: Industrial production of this compound typically involves the use of controlled precipitation methods to ensure the purity and consistency of the product. Factors such as reaction volume, stirring rate, and flow rate are carefully managed to achieve the desired product characteristics .

化学反応の分析

Types of Reactions: Octacalcium phosphate undergoes various chemical reactions, including:

Hydrolysis: this compound can hydrolyze to form hydroxyapatite, especially in physiological conditions.

Ion Exchange: It can participate in ion-exchange reactions, where ions such as sodium or potassium can replace calcium ions in the structure.

Common Reagents and Conditions:

Hydrolysis: Typically involves water and physiological pH conditions.

Ion Exchange: Involves the use of solutions containing the desired exchange ions, such as sodium chloride or potassium chloride.

Major Products Formed:

Hydroxyapatite: Formed through the hydrolysis of this compound.

Ion-Exchanged this compound: Formed through ion-exchange reactions.

科学的研究の応用

Bone Regeneration

OCP has been extensively studied for its potential as a bone substitute material. Research indicates that OCP exhibits superior osteoconductive and osteoinductive properties compared to other calcium phosphate ceramics, such as hydroxyapatite.

Clinical Applications

- Bontree® : A commercial product based on OCP has been used for ridge and sinus augmentation in dental implants. Clinical studies reported a 100% success rate for implants placed after using Bontree® .

- Case Studies : In three clinical cases involving Bontree®, all eight implants showed successful integration and bone formation at follow-up .

Dental Applications

OCP's biocompatibility and bioactivity make it suitable for dental applications, particularly in repairing and regenerating dental tissues.

Tooth Mineralization

OCP is believed to play a critical role in the biomineralization process of teeth. It is present during the formation of biological apatite in dentin and enamel, suggesting its potential use in restorative dentistry .

Dental Biomaterials

Studies have indicated that OCP can be incorporated into dental materials to enhance their mechanical properties and bioactivity, promoting better integration with natural tooth structures .

Tissue Engineering

In tissue engineering, OCP is being explored as a scaffold material due to its favorable mechanical properties and biological performance.

Scaffold Development

Research has demonstrated that OCP-based scaffolds can support cell attachment and proliferation, making them ideal candidates for bone tissue engineering applications . The unique layered structure of OCP allows for the incorporation of growth factors and proteins that enhance osteogenic differentiation.

In Vitro Studies

In vitro studies involving human bone marrow-derived mesenchymal stem cells have shown that OCP supports cell viability and promotes osteogenic differentiation, indicating its potential for use in regenerative medicine .

Comparative Analysis of Calcium Phosphate Materials

A comparative analysis of various calcium phosphate materials reveals the distinct advantages of OCP:

| Material | Biocompatibility | Osteoconductivity | Osteoinductivity | Conversion Rate to Hydroxyapatite |

|---|---|---|---|---|

| This compound | High | Excellent | Superior | Rapid |

| Hydroxyapatite | Moderate | Good | Moderate | Slow |

| α-Tricalcium Phosphate | High | Moderate | Low | Very Rapid |

作用機序

The mechanism of action of octacalcium phosphate involves its ability to hydrolyze into hydroxyapatite, which is the mineral component of bone. This process is facilitated by the presence of water and physiological pH conditions. The hydrolysis of this compound results in the release of calcium and phosphate ions, which are essential for bone formation and regeneration . Additionally, the surface properties of this compound, including its periodic structure and composition, play a significant role in its bioactivity and osteogenic properties .

類似化合物との比較

Hydroxyapatite: A major component of bone and tooth enamel, with a similar structure to octacalcium phosphate but with a higher calcium-to-phosphate ratio.

Tricalcium Phosphate: Another calcium phosphate compound used in bone grafts and dental materials.

Dicalcium Phosphate: Used as a dietary supplement and in various industrial applications.

Uniqueness of this compound: this compound is unique due to its ability to act as a precursor to hydroxyapatite, its biocompatibility, and its osteoconductivity. Its layered structure allows for the incorporation of various ions, enhancing its properties for specific applications .

生物活性

Octacalcium phosphate (OCP), with the chemical formula , is a calcium phosphate compound that plays a significant role in biological processes, particularly in bone tissue engineering and regeneration. This article explores the biological activity of OCP, including its effects on cellular behavior, its role in mineralization, and its potential applications in regenerative medicine.

Overview of this compound

OCP is considered a precursor to hydroxyapatite, the primary mineral component of bone. Its unique structural properties allow it to interact favorably with biological tissues and promote osteogenic processes. OCP exhibits solubility characteristics that facilitate its use in various biomedical applications, particularly in bone grafting and tissue engineering.

1. Osteogenic Differentiation

Research has shown that OCP can significantly influence the differentiation of stem cells into osteoblasts, the cells responsible for bone formation. A study demonstrated that tendon stem/progenitor cells (TSPCs) treated with OCP exhibited increased alkaline phosphatase (ALP) activity, a marker of osteogenic differentiation. The optimal dose identified was 4 mg of OCP granules, which enhanced ALP activity over time compared to control groups .

- Key Findings:

- ALP Activity: Increased significantly at 4 mg dose on day 7.

- DNA Content: Decreased with higher doses initially but stabilized over longer incubation periods.

| Time (Days) | Control ALP Activity | OCP ALP Activity | DNA Content (Control) | DNA Content (OCP) |

|---|---|---|---|---|

| 7 | Baseline | Increased | Higher | Lower |

| 14 | Baseline | Increased | Higher | Stabilized |

| 21 | Stabilized | Increased | Stabilized | Stabilized |

2. Mineralization and Calcium Phosphate Dynamics

OCP not only promotes osteogenic differentiation but also plays a crucial role in the mineralization process. The hydrolysis of OCP leads to the formation of carbonated hydroxyapatite (CHA), which is more stable and closely resembles natural bone mineral. This transition is essential for effective bone regeneration.

- Mineralization Dynamics:

3. Biocompatibility and Clinical Applications

OCP has been evaluated for its biocompatibility in various studies. Its ability to support cell adhesion and proliferation makes it an attractive candidate for use in bone grafts and implants. Clinical trials have indicated that OCP can be safely used in conjunction with plasmid DNA carrying vascular endothelial growth factor (VEGF-A) to enhance angiogenesis in ischemic tissues .

特性

CAS番号 |

13767-12-9 |

|---|---|

分子式 |

CaH3O4P |

分子量 |

138.07 g/mol |

IUPAC名 |

tetracalcium;hydrogen phosphate;diphosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChIキー |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

SMILES |

OP(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

正規SMILES |

OP(=O)(O)O.[Ca] |

Key on ui other cas no. |

13767-12-9 |

関連するCAS |

14096-86-7 (calcium-3/4H3PO4-5/8H2O) |

同義語 |

octa-calcium phosphate octacalcium phosphate octacalcium phosphate hydrate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of octacalcium phosphate?

A1: The molecular formula of this compound is Ca8H2(PO4)6·5H2O [, ]. Its molecular weight is 1004.64 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques used to characterize OCP include X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), solid-state 31P nuclear magnetic resonance (NMR), and Raman spectroscopy [, , , , ].

Q3: What are the main structural differences between this compound and hydroxyapatite?

A3: Both OCP and hydroxyapatite (HA) are calcium phosphate compounds, but OCP is a precursor to HA in biological mineralization. OCP has a layered structure with alternating "apatite layers" similar to HA and "hydrated layers" containing water molecules and loosely bound ions [, ]. In contrast, HA has a more compact, hexagonal structure.

Q4: Does the presence of carbonate ions affect the properties of this compound?

A4: Yes, the incorporation of carbonate ions into the this compound (OCP) lattice can enhance bone regeneration. Studies have shown that calcium-deficient carbonate apatite, a product of OCP hydrolysis, stimulated osteoblast differentiation more effectively than its carbonate-free counterpart, calcium-deficient hydroxyapatite [, ].

Q5: How does this compound interact with biological fluids like simulated body fluid (SBF)?

A5: OCP undergoes dissolution and precipitation reactions when exposed to simulated body fluid (SBF) []. This process often leads to the formation of a hydroxyapatite (HA) layer on the OCP surface, indicating its transformation towards a more stable phase in physiological conditions [].

Q6: Is this compound stable in physiological conditions?

A6: OCP is considered metastable under physiological conditions []. It tends to hydrolyze into the more stable hydroxyapatite (HA) []. This transformation is influenced by factors like pH, the presence of ions, and organic molecules.

Q7: Does the preparation method of this compound influence its properties and interaction with biomolecules?

A7: Yes, studies have shown that the method of OCP preparation can influence its properties, such as surface area and morphology, which in turn affect biomolecule adsorption []. For example, OCP prepared in the presence of gelatin exhibited lower bovine serum albumin adsorption compared to OCP prepared without gelatin [].

Q8: How does this compound promote bone regeneration?

A8: OCP exhibits osteoconductive properties, meaning it acts as a scaffold for new bone growth []. Its transformation into HA in vivo further contributes to bone regeneration. Studies show that OCP enhances bone regeneration compared to HA alone [, , , ].

Q9: Can this compound be used in combination with other materials to enhance its bone regeneration potential?

A9: Yes, OCP is often combined with other materials like collagen to create composites with improved handling and mechanical properties for bone regeneration [, , , , , ]. These composites demonstrated superior bone regeneration compared to OCP or collagen alone in various animal models [].

Q10: How does this compound interact with osteoblasts, the cells responsible for bone formation?

A10: OCP stimulates the differentiation of osteoblasts, enhancing their bone-forming activity []. This is attributed to the release of phosphate ions during its conversion to HA, which act as signaling molecules for osteoblast differentiation [].

Q11: What are the advantages of using this compound over other calcium phosphate ceramics like β-tricalcium phosphate in bone tissue engineering?

A11: While β-tricalcium phosphate boasts good biocompatibility, OCP exhibits superior osteoconductivity and osteoinductivity, making it more appealing for bone tissue engineering []. Combining OCP with other biocompatible materials like β-tricalcium phosphate can lead to novel biomaterials with enhanced biological performance [].

Q12: Are there any potential applications of this compound beyond bone regeneration?

A12: Research suggests that OCP could have applications in drug delivery systems due to its ability to be loaded with various ions and molecules []. For example, studies have explored its potential as a carrier for growth factors to further enhance bone regeneration [].

Q13: Can this compound be used as a coating material for metallic implants?

A13: Yes, OCP can be deposited onto metallic implant surfaces to improve biocompatibility and osseointegration [, , ]. This can be achieved through methods like biomimetic deposition and electrochemical deposition [, ]. The presence of the OCP coating can enhance cell attachment, proliferation, and differentiation, promoting better integration of the implant with the surrounding bone tissue [].

Q14: Can the properties of this compound be tailored for specific applications?

A14: Yes, the properties of OCP can be tailored by incorporating different ions, such as magnesium, into its structure []. Magnesium substitution can alter the crystal lattice parameters and particle size of OCP, potentially influencing its solubility and biodegradation rate []. This ability to modulate its properties makes Mg-doped OCP promising for applications like bone implants and cements [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。